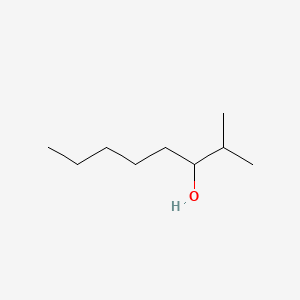

2-Methyl-3-octanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139738. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVBBSLQUDHECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316064 | |

| Record name | 2-Methyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-34-6 | |

| Record name | 2-Methyl-3-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol, a secondary alcohol, is a molecule of interest in various chemical and biological fields. Its specific structural arrangement imparts distinct physical and chemical characteristics that are crucial for its application and study. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual representations of its chemical behavior. All quantitative data is summarized for clarity, and detailed methodologies for key experimental procedures are provided to facilitate replication and further research.

Physical Properties of this compound

The physical properties of this compound are fundamental to its handling, purification, and use in various applications. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Special smell | [1] |

| Boiling Point | 189 °C (at 760 mmHg) | [1] |

| 457.15 K (184 °C) | [3] | |

| Melting Point | 6.15 °C (estimate) | [1] |

| Density | 0.83 g/cm³ | [1] |

| Refractive Index | 1.4300 to 1.4320 | [1] |

| Solubility | Soluble in ethanol and ether.[1] Insoluble in water. | |

| pKa | 15.31 ± 0.20 (Predicted) | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary alcohol. Its key chemical transformations include oxidation, dehydration, and esterification. The molecule is generally stable at room temperature but can degrade under specific conditions.[1]

Oxidation

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, N-amyl isopropyl ketone (also known as 2-methyl-3-octanone).[1] This transformation is a key reaction for this class of compounds.

Dehydration

Under acidic conditions, this compound can undergo dehydration (elimination of a water molecule) to yield a mixture of alkenes. The major product is predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the predominant product.

Esterification

In the presence of an acid catalyst, this compound can react with a carboxylic acid or its derivative (like acetic anhydride) in a process known as Fischer esterification to form an ester and water.[4][5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

Objective: To determine the boiling point of this compound using a distillation or Thiele tube method.

Methodology (Distillation):

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Spectroscopic Analysis

Objective: To analyze the purity of this compound and identify any potential impurities or degradation products.

Methodology:

-

Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Representative):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum of the main peak to confirm the identity of this compound. The NIST database provides reference mass spectra for this compound.[6]

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show distinct signals for the different types of protons in the molecule, with chemical shifts and splitting patterns corresponding to the structure.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.

-

Data Analysis: Interpret the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Place a drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the infrared spectrum over a range of approximately 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. For this compound, a broad peak in the region of 3600-3200 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will appear around 2960-2850 cm⁻¹, and the C-O stretching vibration will be observed in the 1150-1050 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for laboratory work. The inclusion of reaction pathway diagrams visually summarizes its chemical reactivity. This comprehensive information is intended to support further research and application development involving this versatile secondary alcohol.

References

Spectroscopic Profile of 2-Methyl-3-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-octanol, a secondary alcohol with applications in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a fragmentation pattern characteristic of secondary alcohols. The electron ionization (EI) mass spectrum is characterized by a weak or absent molecular ion peak and prominent peaks resulting from α-cleavage and dehydration.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C3H7]+ |

| 45 | 50 | [CH3CH(OH)]+ |

| 57 | 85 | [C4H9]+ |

| 73 | 40 | [CH(CH3)CH(OH)]+ |

| 87 | 25 | [M - C4H9]+ |

| 101 | 15 | [M - C3H7]+ |

| 126 | 5 | [M - H2O]+ |

| 144 | <1 | [M]+ (Molecular Ion) |

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | m | 1H | H-3 |

| ~1.70 | m | 1H | H-2 |

| ~1.55 | br s | 1H | OH |

| ~1.40 - 1.20 | m | 8H | H-4, H-5, H-6, H-7 |

| ~0.90 | t, J ≈ 7 Hz | 3H | H-8 |

| ~0.88 | d, J ≈ 7 Hz | 6H | H-1, H-1' |

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~77.5 | C-3 |

| ~35.0 | C-4 |

| ~33.5 | C-2 |

| ~31.8 | C-6 |

| ~25.5 | C-5 |

| ~22.6 | C-7 |

| ~18.5 | C-1 |

| ~16.5 | C-1' |

| ~14.1 | C-8 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 512-1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an alcohol.

Table 4: Infrared (IR) Spectroscopic Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2958, 2927, 2858 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂, CH₃) |

| 1378 | Medium | C-H bend (CH₃) |

| 1115 | Strong | C-O stretch (secondary alcohol) |

| 970 | Medium | C-H bend (out-of-plane) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat spectrum, a single drop of liquid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the molecular structure with key mass spectral fragmentations.

The Elusive Presence of 2-Methyl-3-octanol in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol, a branched-chain eight-carbon alcohol, is a volatile organic compound that can potentially contribute to the complex aroma profiles of various foods. While its presence has been suggested in some food items, detailed quantitative data and a thorough understanding of its natural occurrence remain limited. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in food, detailing analytical methodologies for its quantification and exploring its potential biosynthetic origins.

Natural Occurrence and Quantitative Data

The presence of this compound in the food matrix is not widely documented in scientific literature. Initial suggestions of its occurrence in sour and sweet cherries have not been substantiated with quantitative data in peer-reviewed studies. Extensive searches of scientific databases have not yielded specific concentration data for this compound in any particular food item.

However, the analysis of structurally similar C8 alcohols, such as 3-octanol, has been reported. For instance, 3-octanol has been quantified in fermented products like moromi, a key ingredient in the production of soy sauce and miso. This suggests that related branched-chain octanols can be formed during food processing, particularly through fermentation.

Table 1: Quantitative Data for 3-Octanol in Moromi (a fermented soybean product)

| Compound | Concentration (µg/L) | Food Matrix | Reference |

| 3-Octanol | 0.83 ± 0.05 | Soy Rice Wine Moromi | [1] |

Note: Data for this compound is currently unavailable in the reviewed literature.

Biosynthesis of Branched-Chain Alcohols in Food

The biosynthetic pathways leading to the formation of this compound in food are not explicitly detailed in the current scientific literature. However, based on the known pathways for other volatile fatty acid derivatives in plants and microorganisms, a putative pathway can be proposed.

Plant-Based Biosynthesis

In plants, the formation of C8 volatile compounds often originates from the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acids.

Caption: Putative Biosynthetic Pathway of C8 Alcohols in Plants.

This pathway generates various aldehydes, which can then be reduced to their corresponding alcohols, including branched-chain variants, by alcohol dehydrogenases. The specificity of the enzymes involved would determine the final structure of the alcohol produced.

Microbial Biosynthesis

In fermented foods, microorganisms play a crucial role in the formation of flavor compounds. Branched-chain alcohols can be synthesized by microbes through the Ehrlich pathway, which involves the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). While this pathway typically produces shorter-chain alcohols, microbial metabolism of fatty acids can also lead to the formation of longer-chain alcohols.

Experimental Protocols for Quantification

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.

General Experimental Workflow

Caption: General Workflow for Volatile Compound Analysis in Food.

Detailed Protocol for Quantification of 3-Octanol in Moromi

The following protocol is adapted from a study that successfully quantified 3-octanol in a fermented food matrix and can serve as a template for the analysis of this compound.[1]

1. Sample Preparation and HS-SPME:

-

Weigh 5 g of the moromi sample into a 20 mL headspace vial.

-

Add 10 µL of an internal standard solution (e.g., 2-octanol at a known concentration).

-

Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the vial at 60°C for 15 minutes in a heating agitator.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Start at 40°C, hold for 5 minutes.

-

Ramp to 180°C at a rate of 3°C/min.

-

Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Quantification:

-

Identify 3-octanol (and potentially this compound) based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Conclusion

While this compound is a compound of interest for food flavor research, its natural occurrence remains largely unquantified in the scientific literature. The analytical methodologies are well-established for volatile compounds, and the biosynthetic pathways can be inferred from related metabolic processes. Future research should focus on targeted quantitative analysis of this compound in a wider variety of food products, especially those known for complex aroma profiles, to elucidate its contribution to food flavor and to populate the currently sparse data landscape. The detailed experimental protocol provided for a similar compound offers a robust starting point for such investigations.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-3-octanol, a secondary alcohol with applications in various chemical industries. The document details the prevalent Grignard reaction-based synthesis, including a plausible experimental protocol adapted from established procedures for analogous compounds. Furthermore, it explores alternative synthetic routes and considerations for stereoselective synthesis. Quantitative data and characterization information are presented in a structured format to facilitate comparison and analysis.

Introduction

This compound (CAS No: 26533-34-6, Molecular Formula: C₉H₂₀O) is a branched-chain secondary alcohol. Its structure lends itself to potential use as a synthon in the development of more complex molecules, including active pharmaceutical ingredients (APIs), and as a component in fragrance and flavor formulations.[1][2] A thorough understanding of its synthesis is crucial for researchers engaged in these fields. This guide focuses on providing detailed, practical information for the laboratory-scale preparation of this compound.

Synthesis Pathways

The synthesis of this compound can be approached through several methodologies. The most prominent and versatile of these is the Grignard reaction. Other potential, though less detailed in available literature, methods include the catalytic hydrogenation of a corresponding ketone and rearrangement reactions.[1]

Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of secondary alcohols like this compound.[3][4] The synthesis can be envisioned through two primary retrosynthetic disconnections, both culminating in the formation of the target alcohol.

-

Pathway A: Reaction of pentylmagnesium bromide with isobutyraldehyde (2-methylpropanal).

-

Pathway B: Reaction of isopropylmagnesium bromide with hexanal.

Both pathways are chemically sound; the choice between them in a practical setting would likely be determined by the availability and cost of the starting materials. For the purpose of this guide, a detailed experimental protocol will be presented based on Pathway A.

Catalytic Hydrogenation

Experimental Protocol: Grignard Synthesis of this compound (Pathway A)

The following protocol is an adapted procedure based on established methods for the synthesis of analogous secondary alcohols via the Grignard reaction. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 15.1 g (12.4 mL) | 0.10 |

| Isobutyraldehyde | C₄H₈O | 72.11 | 7.21 g (9.1 mL) | 0.10 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Iodine | I₂ | 253.81 | 1 small crystal | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - |

| 1 M HCl (optional) | HCl | 36.46 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

125 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part 1: Formation of Pentylmagnesium Bromide

-

Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

-

Place the magnesium turnings and a small crystal of iodine in the flask.

-

In the dropping funnel, prepare a solution of 1-bromopentane in 50 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required to start the reaction.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with Isobutyraldehyde

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of isobutyraldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

If a significant amount of magnesium salts remains, a small amount of 1 M HCl can be added to dissolve them.

-

Transfer the mixture to a separatory funnel and separate the organic (ether) layer.

-

Extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Asymmetric Synthesis Considerations

This compound possesses a chiral center at the carbon bearing the hydroxyl group. For applications where a specific enantiomer is required, an asymmetric synthesis approach is necessary. This can be achieved through several strategies:

-

Use of a Chiral Auxiliary: An achiral starting material can be reacted with a chiral auxiliary to induce diastereoselectivity in the key bond-forming step. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

-

Chiral Catalysis: A chiral catalyst can be employed to favor the formation of one enantiomer over the other. This is often a more atom-economical approach.

-

Resolution of Racemic Mixtures: A racemic mixture of this compound can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.

The development of a specific asymmetric synthesis for this compound would require dedicated research to optimize the choice of chiral influence and reaction conditions to achieve high enantiomeric excess (e.e.).

Data Presentation

The following tables summarize the available physical, chemical, and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 26533-34-6 | [5][6] |

| Molecular Formula | C₉H₂₀O | [5][6] |

| Molar Mass | 144.25 g/mol | [6] |

| Boiling Point | 189 °C (at 760 mmHg) | [1] |

| Density | 0.83 g/cm³ | [1] |

| Refractive Index | 1.4300 to 1.4320 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Signals/Features | Reference |

| ¹H NMR | Data available in spectral databases. | |

| ¹³C NMR | Data available in spectral databases. | |

| IR Spectroscopy | Characteristic O-H and C-H stretching frequencies. | |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Note: While specific peak assignments are not detailed here, this information is readily available in public and proprietary spectral databases for researchers to consult.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction, offering two viable pathways depending on precursor availability. The provided experimental protocol, adapted from established methodologies for similar secondary alcohols, offers a robust starting point for laboratory-scale preparation. For applications requiring enantiopure material, asymmetric synthesis strategies must be employed. The compiled data serves as a valuable resource for the characterization and quality control of synthesized this compound. This guide is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary information to effectively synthesize and utilize this versatile secondary alcohol.

References

2-Methyl-3-octanol structural isomers and stereoisomers

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-3-octanol

For professionals in the fields of chemical research and drug development, a comprehensive understanding of isomeric structures is fundamental. This guide provides a detailed exploration of the structural and stereoisomers of this compound, a C9 aliphatic alcohol. We will delve into the classification of its isomers, present key physicochemical data, outline relevant experimental protocols, and provide visual representations of the isomeric relationships.

Structural Isomerism in this compound

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] For this compound, with the molecular formula C9H20O, a multitude of structural isomers exist.[2][3][4] These can be broadly categorized into other secondary alcohols, primary alcohols, tertiary alcohols, and ethers.

A representative, though not exhaustive, list of structural isomers of this compound is presented below.

Table 1: Selected Structural Isomers of this compound (C9H20O)

| IUPAC Name | Class | Boiling Point (°C) | Density (g/mL) |

| This compound | Secondary Alcohol | 184 - 189 | 0.825 - 0.83 |

| 3-Methyl-3-octanol | Tertiary Alcohol | 187-188 | 0.828 |

| 2,2-Dimethyl-1-heptanol | Primary Alcohol | 193 | 0.831 |

| 2,6-Dimethyl-4-heptanol | Secondary Alcohol | 188-190 | 0.817 |

| Nonan-1-ol | Primary Alcohol | 215 | 0.827 |

| Nonan-2-ol | Secondary Alcohol | 195 | 0.827 |

| Nonan-3-ol | Secondary Alcohol | 194 | 0.827 |

| Di-tert-butyl carbinol | Secondary Alcohol | 187-190 | 0.834 |

Note: The physical properties listed are subject to slight variations depending on the source and experimental conditions.

Stereoisomerism in this compound

Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] The molecule this compound has two chiral centers: the carbon atom at position 2 (bonded to a hydrogen, a methyl group, an isopropyl group, and the rest of the carbon chain) and the carbon atom at position 3 (bonded to a hydrogen, a hydroxyl group, an ethyl group, and the rest of the carbon chain).

The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these stereoisomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).[1][5]

The four stereoisomers of this compound are:

-

(2R, 3R)-2-methyl-3-octanol

-

(2S, 3S)-2-methyl-3-octanol

-

(2R, 3S)-2-methyl-3-octanol

-

(2S, 3R)-2-methyl-3-octanol

The pair (2R, 3R) and (2S, 3S) are enantiomers of each other. Similarly, the pair (2R, 3S) and (2S, 3R) are enantiomers. Any other pairing, for instance (2R, 3R) and (2R, 3S), are diastereomers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic synthesis routes. A common and effective method is the Grignard reaction.

Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the pentylmagnesium bromide.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Slowly add a solution of 2-methylpropanal in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Separation of Isomers

The separation of the isomers of this compound presents distinct challenges depending on the type of isomerism.

Separation of Structural Isomers:

Structural isomers, having different physical properties such as boiling points, can often be separated by fractional distillation.[6] For isomers with very close boiling points, preparative gas chromatography can be employed for higher purity separation.

Protocol: Separation of Stereoisomers

The separation of enantiomers requires a chiral environment. This is typically achieved through chiral chromatography.

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. The selection of the CSP is critical and often requires screening of various column types (e.g., polysaccharide-based, Pirkle-type).

-

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), needs to be optimized to achieve baseline separation of the enantiomers.

-

Chromatographic Conditions:

-

Flow Rate: Set an appropriate flow rate to ensure good resolution without excessive peak broadening.

-

Temperature: Column temperature can influence the separation and should be controlled.

-

Detection: Use a suitable detector, such as a UV detector or a polarimeter, to monitor the elution of the enantiomers.

-

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Purity Analysis: Analyze the purity of the collected fractions using the same chiral chromatography method to determine the enantiomeric excess.

Conclusion

The isomeric landscape of this compound is a prime example of the structural diversity that can arise from a single molecular formula. A thorough understanding of its structural and stereoisomers is crucial for applications in fields such as flavor and fragrance chemistry, as well as in the development of chiral pharmaceuticals where specific stereoisomers may exhibit desired biological activity. The synthetic and separation protocols outlined provide a foundational framework for the preparation and isolation of these specific isomers for further research and application.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Octanol, 2-methyl- [webbook.nist.gov]

- 4. 3-Octanol, 2-methyl- [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]

2-Methyl-3-octanol: A Technical Review for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Properties, Synthesis, Analysis, and Biological Potential

Introduction

2-Methyl-3-octanol, a secondary alcohol with the chemical formula C9H20O, is a compound of interest in various chemical and biological fields.[1] Its structural isomers and related long-chain alcohols have found applications as flavorings, fragrances, and have been investigated for their pheromonal and antimicrobial activities. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a focus on its chemical characteristics, synthesis methodologies, and analytical protocols. While the biological activities of this specific compound are not extensively documented, this review will touch upon the known effects of structurally similar molecules to highlight potential areas for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20O | [1] |

| Molar Mass | 144.25 g/mol | [1] |

| CAS Number | 26533-34-6 | [1] |

| Density | 0.83 g/mL | [1] |

| Boiling Point | 189 °C | [1] |

| Melting Point | 6.15 °C (estimate) | [1] |

| Refractive Index | 1.4300 to 1.4320 | [1] |

| pKa | 15.31 ± 0.20 (Predicted) | [1] |

| Enthalpy of Vaporization (ΔvapH) | 49.5 kJ/mol at 403 K | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. Two primary methods reported in the literature are the catalytic hydrogenation of a corresponding ketone and the Grignard reaction.

Catalytic Hydrogenation of 2-Methyl-3-octanone

This method involves the reduction of the ketone, 2-methyl-3-octanone, to the corresponding secondary alcohol.

Experimental Protocol:

-

Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Reaction Setup: The ketone, 2-methyl-3-octanone, is dissolved in the same solvent and added to the reaction vessel containing the catalyst.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically under pressure, and stirred vigorously. The reaction temperature and pressure are critical parameters that would need to be optimized for this specific substrate.

-

Work-up: Upon completion of the reaction (monitored by techniques like TLC or GC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by distillation under reduced pressure.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. For this compound, this can be achieved by reacting an appropriate Grignard reagent with an aldehyde. One possible route is the reaction of isopropylmagnesium bromide with hexanal.

Experimental Protocol:

While a specific protocol for this compound is not detailed in the literature, a general procedure for a Grignard synthesis of a secondary alcohol is as follows:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Aldehyde: Once the Grignard reagent has formed, a solution of hexanal in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature (often 0 °C) with vigorous stirring.

-

Quenching: After the addition is complete, the reaction is stirred for a period to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl) to hydrolyze the magnesium alkoxide intermediate.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Analytical Methods

The characterization and quantification of this compound rely on standard analytical techniques in organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound. The NIST Chemistry WebBook provides mass spectral data for 3-octanol, 2-methyl-, which can be used for identification purposes.

Experimental Protocol:

A general GC-MS protocol for the analysis of a volatile alcohol would involve:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The components of the sample are separated on a GC column (e.g., a non-polar column like DB-5ms) based on their boiling points and interactions with the stationary phase. A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.

-

Identification: The obtained mass spectrum is compared to a library of known spectra (e.g., the NIST library) to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its connectivity.

Experimental Protocol:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group.

Experimental Protocol:

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

-

Spectral Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Biological Activities and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activities of this compound. Furthermore, there is no information available regarding its involvement in any signaling pathways.

However, it is worth noting that structurally related long-chain alcohols have been investigated for various biological effects:

-

Pheromonal Activity: 3-Octanol, a close structural analog, is known to act as an alarm pheromone in certain ant species.[3] It is plausible that this compound could exhibit similar semiochemical properties in insects, a hypothesis that warrants further investigation.

-

Antimicrobial Activity: Some long-chain fatty alcohols have demonstrated antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt cell membranes. While specific studies on this compound are lacking, its amphiphilic nature suggests it could potentially possess antimicrobial activity.

The absence of data in these areas represents a significant knowledge gap and a promising avenue for future research. Investigating the potential antimicrobial, cytotoxic, or receptor-binding activities of this compound could uncover novel therapeutic or biotechnological applications.

Conclusion

This compound is a secondary alcohol with well-defined chemical and physical properties. Its synthesis can be readily achieved through established organic chemistry methodologies such as catalytic hydrogenation and the Grignard reaction. Standard analytical techniques, including GC-MS, NMR, and IR spectroscopy, are suitable for its characterization and quantification.

Despite a clear understanding of its chemical nature, the biological profile of this compound remains largely unexplored. There is a notable absence of quantitative data on its biological activities and no information on its interaction with cellular signaling pathways. This lack of data presents a clear opportunity for researchers in drug discovery and related fields to investigate the potential pharmacological effects of this compound. Future studies should focus on screening this compound for a range of biological activities, including antimicrobial, cytotoxic, and receptor-modulating effects, to unlock its full potential.

References

Biological Activities of 2-Methyl-3-octanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known and potential biological activities of 2-methyl-3-octanol and its derivatives. Direct research on the derivatives of this compound is limited; therefore, this document synthesizes available data on the parent compound and structurally related medium-chain aliphatic alcohols to infer potential therapeutic applications. The primary focus is on antimicrobial and anti-inflammatory properties, supported by detailed experimental protocols and a summary of quantitative data. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by highlighting the therapeutic potential of this class of compounds.

Introduction

This compound is a secondary alcohol used as a solvent, a chemical intermediate, and a fragrance and flavoring agent.[1] While its direct biological activities are not extensively documented, the broader class of medium-chain aliphatic alcohols and their derivatives has garnered scientific interest for their bioactive properties. This guide explores these properties, with a focus on antimicrobial and anti-inflammatory effects, to build a comprehensive profile of the potential biological activities of this compound derivatives.

Potential Biological Activities

Based on studies of structurally similar compounds, derivatives of this compound are hypothesized to possess significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Long-chain and medium-chain fatty alcohols are known to exhibit antimicrobial effects. The length of the aliphatic carbon chain is a critical determinant of both the potency and the mechanism of action.[2][3] For instance, 1-nonanol, 1-decanol, and 1-undecanol have demonstrated bactericidal activity, which is attributed to their ability to damage bacterial cell membranes.[2][4] In contrast, 1-dodecanol and 1-tridecanol show high antibacterial activity without causing significant membrane damage, suggesting an alternative mechanism of action.[2][3]

The presence of a hydroxyl group is crucial for the antimicrobial activity of these compounds. Studies comparing 1-octen-3-ol to its ketone analog, 1-octen-3-one, have shown that the hydroxyl group plays a decisive role in its antimicrobial efficacy.[5] 1-octen-3-ol, also known as mushroom alcohol, has demonstrated strong antibacterial activity, particularly against Gram-positive bacteria, and also inhibits fungal growth and spore germination.[5]

The proposed mechanism for many of these alcohols involves the disruption of the cell membrane's permeability, leading to the leakage of essential cellular components.[5]

Anti-inflammatory Activity

Certain tertiary alcohols have shown promising anti-inflammatory properties.[6] The anti-inflammatory effects of these compounds are often dependent on the types and positions of functional groups on their core structures.[6] While specific studies on this compound are lacking, related compounds have been investigated. For example, some substituted tertiary alcohols exhibit anti-inflammatory activity in vivo, with potencies that can be compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[6][7]

The mechanism of anti-inflammatory action for many natural and synthetic compounds involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related aliphatic alcohols to provide a comparative reference for the potential activities of this compound derivatives.

Table 1: Antimicrobial Activity of Selected Aliphatic Alcohols

| Compound | Target Organism | Assay | Result | Reference |

| 1-Nonanol | Staphylococcus aureus | MIC | Not specified, but showed bactericidal activity | [2] |

| 1-Decanol | Staphylococcus aureus | MIC | Not specified, but showed bactericidal activity | [2] |

| 1-Undecanol | Staphylococcus aureus | MIC | Not specified, but showed bactericidal activity | [2] |

| 1-Dodecanol | Staphylococcus aureus | MIC | Not specified, but showed highest activity | [2] |

| 1-Tridecanol | Staphylococcus aureus | MIC | Not specified, but showed highest activity | [2] |

| 1-Octen-3-ol | Gram-positive bacteria | MIC | 1.0 mg/mL | [5] |

| 1-Octen-3-ol | Gram-negative bacteria | MIC | 2.0 mg/mL | [5] |

| 1-Octen-3-ol | Gram-positive bacteria | MBC | 4.0 mg/mL | [5] |

| 1-Octen-3-ol | Gram-negative bacteria | MBC | 8.0 mg/mL | [5] |

| 1-Octen-3-ol | Fungi (growth) | CIC | 8.0 mg/mL | [5] |

| 1-Octen-3-ol | Fungi (spore germination) | CIC | 2.0 mg/mL | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; CIC: Completely Inhibitory Concentration.

Table 2: In Vivo Anti-inflammatory Activity of Novel Tertiary Alcohols

| Compound | Dose | Paw Edema Inhibition (%) | Potency vs. Ibuprofen (%) | Reference |

| Tertiary Alcohol 1 | Not specified | 12.41 - 62.79 | Variable | [6] |

| Ibuprofen (Standard) | Not specified | 72.88 | 100 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide future research on this compound derivatives.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various microorganisms.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vivo Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of a compound in an animal model.

Methodology: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Laboratory rodents (e.g., Wistar rats or Swiss albino mice) are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

-

Induction of Inflammation: After a specific period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a key inflammatory signaling pathway potentially modulated by anti-inflammatory compounds and a general workflow for screening bioactive compounds.

Caption: A generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Caption: A typical workflow for the screening and development of bioactive compounds.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound derivatives is currently scarce, the existing literature on structurally related medium-chain aliphatic alcohols suggests a promising potential for antimicrobial and anti-inflammatory applications. The data and protocols presented in this guide offer a solid foundation for initiating research into this class of compounds.

Future studies should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo bioassays. Elucidating the structure-activity relationships will be crucial for optimizing their therapeutic potential. Furthermore, investigations into their mechanisms of action at the molecular level will provide valuable insights for drug development. The exploration of these compounds could lead to the discovery of novel therapeutic agents with significant clinical applications.

References

- 1. chembk.com [chembk.com]

- 2. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Methyl-3-octanol safety and hazards information

An In-depth Technical Guide on the Safety and Hazards of 2-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for this compound (CAS: 26533-34-6), a secondary alcohol. The information presented is intended to promote safe handling and awareness of potential risks in a laboratory or industrial setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C9H20O[1] |

| Molecular Weight | 144.25 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Odor | Characteristic odor[2] |

| Boiling Point | 189 °C[2] |

| Melting Point | 6.15 °C (estimated)[2] |

| Density | 0.83 g/cm³[2] |

| Solubility | Soluble in ethanol and ether[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

GHS Label Elements:

-

Pictograms:

-

Signal Word: Danger

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The information below is based on available data and information from structurally similar compounds.

Acute Toxicity:

| Route of Exposure | Test Species | Toxicological Endpoint | Value |

| Oral (data for 3-Methyl-3-octanol) | Rat | LD50 | 3400 mg/kg[3] |

| Dermal (data for 3-Octanol) | Rabbit | LD50 | > 5000 mg/kg[4] |

Skin Irritation: this compound is classified as a skin irritant.[1] Direct contact may cause redness, inflammation, and discomfort. The mechanism of skin irritation by alcohols generally involves the removal of lipids from the stratum corneum, disrupting the skin's barrier function and leading to dryness and irritation.[5][6]

Eye Irritation: The substance is classified as causing serious eye damage.[1] Contact with the eyes can lead to severe irritation, pain, and potentially irreversible damage to the cornea.[7][8]

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[1]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. The workflows for skin and eye irritation studies are depicted below.

Caption: Standard experimental workflows for in vitro skin and eye irritation testing.

Safety and Handling

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize exposure to vapors.

-

Ensure easy access to emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible with strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazards

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.

-

Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.

Mechanisms of Toxicity

The specific signaling pathways for this compound toxicity have not been detailed in the available literature. However, the general mechanism for alcohol-induced skin and eye irritation is understood to involve the disruption of cellular membranes.

Caption: A logical diagram illustrating the general mechanism of alcohol-induced cellular and tissue damage.

References

- 1. 2-Methyloctan-3-ol | C9H20O | CID 98464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. artofdermatology.com [artofdermatology.com]

- 6. Alcohol Rash & Flush after drinking - Causes, Genetics & Relief [myhealthchecked.com]

- 7. Alcohol and the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anabranchrecovery.com [anabranchrecovery.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. Subchronic oral toxicity study on the three flavouring substances: octan-3-ol, 2-methylcrotonic acid and oct-3-yl 2-methylcrotonate in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-octanol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Methyl-3-octanol, a secondary alcohol with applications in the chemical industry. The document details the historical discovery of the compound, outlines a detailed experimental protocol for its synthesis via the Grignard reaction, and presents a thorough compilation of its physicochemical and spectroscopic properties. While the biological activities of many secondary alcohols are of interest, current literature available through extensive searches does not indicate well-defined signaling pathways for this compound, a point that will be addressed further. This guide is intended to be a core resource for professionals requiring in-depth knowledge of this specific chemical entity.

Discovery and History

Sir Robert Howson Pickard (1874-1949) was a prominent chemist known for his pioneering research in stereochemistry and his contributions to the cotton industry.[1] He was a Fellow of the Royal Society and served as the Vice-Chancellor of the University of London.[1] Joseph Kenyon (1885-1961) was a fellow chemist who collaborated extensively with Pickard.[2] Their systematic studies on the optical resolution of racemic alcohols were foundational in the field of organic chemistry. While the 1912 publication marks the initial characterization of this compound, the synthesis of secondary alcohols had been made possible by the groundbreaking work of French chemist François Auguste Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his discovery of the organomagnesium halides and their application in synthesis. It is highly probable that Pickard and Kenyon utilized a Grignard reaction for the initial synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [3] |

| Molecular Weight | 144.25 g/mol | [3] |

| CAS Number | 26533-34-6 | [3] |

| IUPAC Name | 2-methyloctan-3-ol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 184-189 °C | |

| Density | 0.825 g/mL | |

| Refractive Index | 1.429 | |

| Solubility in Water | 531.2 mg/L @ 25 °C (estimated) | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

| Spectroscopic Data | Source |

| ¹H NMR | [4] |

| ¹³C NMR | [4] |

| Mass Spectrum (GC-MS) | [4] |

| Infrared (IR) Spectrum | [4] |

Experimental Protocols: Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds and is the most logical and common method for the synthesis of secondary alcohols like this compound. The following protocol details the synthesis from propanal and pentylmagnesium bromide.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromopentane

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen atmosphere to exclude moisture.

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of propanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the propanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A white precipitate of the alkoxide salt will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. The organic layer (ether) should be separated from the aqueous layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all the organic layers and wash with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS).

Biological Activity and Signaling Pathways

A thorough search of the available scientific literature did not reveal any well-characterized, specific biological signaling pathways in which this compound is a key modulator. While the general toxicological properties of secondary alcohols are studied, and some related compounds have been investigated for their biological effects, there is a lack of specific research on the metabolic pathways and cellular targets of this compound.[5] Therefore, a diagram of a signaling pathway is not included in this whitepaper due to the absence of sufficient data. Further research is required to elucidate any potential biological roles of this compound.

Logical Relationships and Experimental Workflow

The synthesis of this compound via the Grignard reaction involves a clear and logical sequence of steps. The following diagram, generated using the DOT language, illustrates the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound, first described in 1912 by Pickard and Kenyon, is a secondary alcohol readily synthesized via the Grignard reaction. This whitepaper has provided a detailed historical context, a comprehensive summary of its physicochemical and spectroscopic properties, and a robust experimental protocol for its preparation. The lack of specific information regarding its biological signaling pathways highlights an area for future research. The information presented herein serves as a foundational technical guide for professionals in the fields of chemistry and drug development.

References

- 1. Robert Howson Pickard - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. 2-Methyloctan-3-ol | C9H20O | CID 98464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. josephkenyonlit.com [josephkenyonlit.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-Methyl-3-octanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Methyl-3-octanol, a volatile organic compound relevant in various fields, including flavor and fragrance analysis, and as a potential biomarker. The protocol outlines sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers. The described method utilizes a non-polar capillary column for optimal separation and electron ionization (EI) mass spectrometry for sensitive detection and quantification.

Introduction

This compound (C₉H₂₀O) is a secondary alcohol that may be present in complex matrices such as food products, biological samples, and essential oils.[1] Accurate and sensitive quantification of this analyte is crucial for quality control, safety assessment, and research in drug development and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

-

Liquid Samples (e.g., beverages, liquid formulations):

-